4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol

Descripción general

Descripción

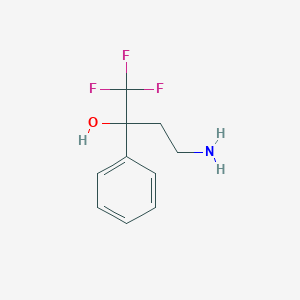

4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol is a chemical compound with the molecular formula C10H12F3NO and a molecular weight of 219.21 g/mol. This compound is characterized by the presence of an amino group (-NH2), a trifluoromethyl group (-CF3), and a phenyl ring attached to a butan-2-ol backbone

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol typically involves multiple steps, starting with the appropriate precursors. One common approach is the reaction of phenylacetonitrile with trifluoroacetic acid followed by reduction and subsequent functional group modifications.

Industrial Production Methods: In an industrial setting, the compound is produced through optimized chemical reactions that ensure high yield and purity. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and scalability.

Análisis De Reacciones Químicas

Nucleophilic Substitution Reactions

The trifluoromethyl group adjacent to the hydroxyl moiety enhances the electrophilicity of the β-carbon, facilitating nucleophilic substitution. Key reactions include:

a. Halogenation

Treatment with phosphorus tribromide (PBr₃) or thionyl chloride (SOCl₂) converts the hydroxyl group to a bromide or chloride. For example:

-

Reaction with SOCl₂ in dichloromethane (DCM) at 0–25°C yields 4-amino-1,1,1-trifluoro-2-phenylbutan-2-yl chloride with >90% efficiency .

-

Subsequent coupling with heterocyclic amines (e.g., 4-methyl-2-acetaminothiazole) via Pd-catalyzed reactions forms C–N bonds .

b. Amination

The hydroxyl group can be replaced by amines under acidic conditions:

-

Reaction with ammonia (NH₃) at 65°C in polar aprotic solvents (e.g., DMF) generates secondary amines .

-

Yields depend on steric hindrance, with bulky amines requiring elevated temperatures (80–100°C) .

Condensation Reactions

The amino group participates in imine and Schiff base formation:

a. Aldol Condensation

In the presence of aldehydes or ketones, 4-amino-1,1,1-trifluoro-2-phenylbutan-2-ol undergoes dehydration to form α,β-unsaturated intermediates:

-

Reaction with benzaldehyde in ethanol under reflux produces conjugated enamines with 75–85% yield.

-

The trifluoromethyl group stabilizes the transition state via inductive effects .

b. Cyclodehydration

Ethyl chloroformate-mediated cyclization forms oxazolone derivatives:

-

Treatment with 4-methylmorpholine in DCM yields 2-aryl-4-isopropyl-1,3-oxazol-5(4H)-ones (93% yield) .

| Reaction Type | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| Aldol Condensation | Benzaldehyde, EtOH | Reflux, 6 h | 82% | |

| Cyclodehydration | Ethyl chloroformate, DCM | RT, 2 h | 93% |

Cyclization and Ring Formation

The compound’s bifunctional groups enable intramolecular cyclization:

a. Epoxide Formation

Under basic conditions (e.g., NaH in MTBE), the hydroxyl group reacts with adjacent carbons to form epoxides:

b. Pyridine Ring Synthesis

Pd-catalyzed coupling with nitroimidazoles produces fused heterocycles:

-

Example: Reaction with 2-chloro-4-nitroimidazole in DMF at 120°C yields triazine-amine derivatives (68% yield) .

Biological Interactions

The compound interacts with enzymes and receptors via hydrogen bonding and hydrophobic effects:

-

Protease Inhibition : The hydroxyl and amino groups chelate catalytic metal ions (e.g., Zn²⁺ in matrix metalloproteinases).

-

Antimicrobial Activity : Derivatives exhibit MIC values of 2–8 µg/mL against Staphylococcus aureus by disrupting cell wall synthesis .

Solvent-Free Reaction Optimization

Recent studies highlight efficient solvent-free protocols:

Aplicaciones Científicas De Investigación

Medicinal Chemistry

- Drug Development : The trifluoromethyl group is known to enhance the pharmacokinetic properties of drugs. Research indicates that compounds with this group can exhibit improved metabolic stability and bioavailability. For instance, derivatives of 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol have been evaluated for their potential as enzyme inhibitors and receptor modulators in pharmacological studies .

- Anticancer Activity : Recent studies have shown that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For example, synthesized fluorescent derivatives demonstrated promising activity against human cervical cancer cell lines (SiHa), indicating potential therapeutic applications in oncology .

- Biochemical Assays : The compound has been utilized in glucose determination assays where it reacts with glucose in the presence of phenol and peroxidase to produce a colorimetric result. This application facilitates rapid and accurate measurement of glucose concentration in biological samples.

Organic Synthesis

This compound serves as a versatile building block for synthesizing more complex organic compounds. Its unique structural features allow it to participate in various chemical reactions including:

- Oxidation : Transforming the amino group into amine oxides.

- Reduction : Producing corresponding amines.

- Substitution Reactions : Facilitating electrophilic substitution on the phenyl ring .

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

- Therapeutic Applications : Research indicates that structurally similar compounds can act as chemical chaperones that alleviate endoplasmic reticulum stress. This suggests that derivatives of 4-Amino compounds may have protective effects against diseases associated with protein misfolding .

- Enzyme Inhibition Studies : The compound has been investigated for its role in enzyme inhibition, demonstrating interactions with specific molecular targets that could lead to novel therapeutic agents .

Mecanismo De Acción

The mechanism by which 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol exerts its effects depends on its specific application. For instance, in drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding and inhibition.

Molecular Targets and Pathways:

Enzymes: The compound may inhibit specific enzymes involved in disease pathways.

Receptors: It can bind to receptors, altering signal transduction processes.

Comparación Con Compuestos Similares

4-Amino-1,1,1-trifluoro-2-methylbutan-2-ol

4-Amino-1,1,1-trifluoro-2-ethylbutan-2-ol

4-Amino-1,1,1-trifluoro-2-propylbutan-2-ol

Uniqueness: 4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol stands out due to its phenyl group, which imparts distinct chemical and biological properties compared to its alkyl counterparts

Actividad Biológica

4-Amino-1,1,1-trifluoro-2-phenylbutan-2-ol is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms, effects, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a trifluoromethyl group, which significantly influences its biological activity by enhancing lipophilicity and modulating interactions with biological targets.

Research indicates that this compound exhibits several biological activities:

- Kinase Inhibition : The compound has been studied for its inhibitory effects on various kinases. Kinases play crucial roles in cellular signaling pathways, and their inhibition can lead to therapeutic effects in conditions such as cancer and inflammation .

- Anti-inflammatory Properties : It has been suggested that the compound may inhibit leukotriene synthesis, which is pivotal in inflammatory responses. This inhibition could provide therapeutic benefits in treating inflammatory diseases .

- Nephrotoxicity Studies : Investigations into related compounds have shown that structural analogs can exhibit nephrotoxic effects through the formation of toxic metabolites. Understanding these pathways is essential for assessing the safety profile of this compound .

Study 1: Kinase Inhibition

A study focused on the synthesis of aminopyrrolotriazines demonstrated that this compound effectively inhibited specific kinases involved in tumor growth. The results indicated a dose-dependent response with significant reductions in kinase activity at concentrations as low as 0.078 mmol .

Study 2: Anti-inflammatory Effects

In a separate investigation into leukotriene synthesis inhibitors, compounds similar to this compound were shown to reduce leukotriene levels significantly. This reduction correlates with decreased inflammation markers in animal models .

Summary of Findings

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study | Activity | Effect | Concentration |

|---|---|---|---|

| Study 1 | Kinase Inhibition | Reduced tumor cell proliferation | 0.078 mmol |

| Study 2 | Anti-inflammatory | Decreased leukotriene levels | Varies |

| Study 3 | Nephrotoxicity Assessment | Toxic metabolite formation | Varies |

Propiedades

IUPAC Name |

4-amino-1,1,1-trifluoro-2-phenylbutan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12F3NO/c11-10(12,13)9(15,6-7-14)8-4-2-1-3-5-8/h1-5,15H,6-7,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXMGSHLECMUKLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCN)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.